molecular formula C6H6ClN B094477 2-Chloro-3-methylpyridine CAS No. 18368-76-8

2-Chloro-3-methylpyridine

Cat. No.: B094477
CAS No.: 18368-76-8
M. Wt: 127.57 g/mol
InChI Key: RKVUCIFREKHYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylpyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a methyl group at the third position. This compound is a colorless to pale yellow liquid with a characteristic odor. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties .

Mechanism of Action

Target of Action

2-Chloro-3-methylpyridine is an organic chemical compound used primarily as a laboratory reagent and in the synthesis of various substances

Mode of Action

It is known to participate in various chemical reactions, such as suzuki coupling reactions , which could potentially influence its interactions with biological targets.

Biochemical Pathways

It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . This suggests that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these compounds.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (192-193 °c) and density (117 g/mL at 25 °C) , suggest that it may have good solubility and could potentially be well-absorbed and distributed in biological systems.

Result of Action

It is known to be a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it could potentially have cytotoxic effects in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its combustibility suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, its potential to cause skin and eye irritation suggests that it should be handled with care to prevent exposure to sensitive tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 3-methylpyridine. The process involves the oxidation of 3-methylpyridine to form 3-methylpyridine-N-oxide, followed by chlorination using reagents like phosphorus oxychloride or thionyl chloride. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3-methylpyridine.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 3-methylpyridine derivatives with various functional groups.

    Oxidation: Products include this compound-N-oxide, 2-chloro-3-formylpyridine, and 2-chloro-3-carboxypyridine.

    Reduction: The primary product is 3-methylpyridine.

Scientific Research Applications

2-Chloro-3-methylpyridine has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-4-methylpyridine
  • 3-Chloro-2-methylpyridine

Comparison: 2-Chloro-3-methylpyridine is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUCIFREKHYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171461
Record name 2-Chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-76-8
Record name 2-Chloro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylpyridine
Reactant of Route 2
2-Chloro-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-methylpyridine
Reactant of Route 4
2-Chloro-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-methylpyridine
Customer
Q & A

Q1: What is the structural characterization of 2-Chloro-3-methylpyridine?

A1: this compound has the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol. [] While spectroscopic data is not extensively covered in the provided research, 2-chloro-5-fluoro-3-methylpyridine, a related compound, exhibits unexpected 1H and 19F NMR spectra. []

Q2: Can you elaborate on the synthesis of this compound and its isolation challenges?

A2: this compound is often synthesized as a byproduct during the chlorination of 3-methylpyridine N-oxide, aiming for 2-chloro-5-methylpyridine. [, , , ] This poses a significant challenge as separating these isomers is difficult due to their similar properties. Researchers have explored forming a copper(II) complex specifically with 2-chloro-5-methylpyridine for effective isolation, achieving a purity over 99.0% after hydrolysis. [, ] Another study investigated improving the direct synthesis of 2-chloro-5-methylpyridine by optimizing reaction conditions with triphosgene, reaching a combined yield of 95% for both isomers. [, ]

Q3: What are the applications of this compound in organic synthesis?

A3: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in preparing 2-chloro-3-pyridinecarboxylic acid, a valuable compound in various chemical processes. Researchers achieved a yield of 65% by optimizing the oxidation reaction with potassium permanganate. [] Furthermore, this compound serves as a precursor to 3-pyridylacetic acid hydrochloride, a compound with applications in pharmaceutical and agrochemical industries. The synthesis involves cyanidation, hydrolysis, hydrogenation, and salification, resulting in a product purity exceeding 98.5%. []

Q4: Has this compound been explored in materials science, particularly in the context of magnetic properties?

A4: Yes, this compound plays a crucial role in synthesizing coordination complexes with intriguing magnetic properties. One example is catena-dichloro(this compound)copper(II), a compound exhibiting unique one-dimensional magnetic chains. [, , ] The copper(II) ions are bridged by chloride ions, forming a zigzag ladder-like structure. [, ] This compound exhibits competing ferromagnetic and antiferromagnetic interactions, leading to magnetic frustration, a phenomenon of significant interest in condensed matter physics. [, ] Notably, the this compound ligands in this complex exhibit a random distribution of two orientations, contributing to a random static structural disorder within the chains. [, ]

Q5: How does this structural disorder affect the magnetic properties of catena-dichloro(this compound)copper(II)?

A5: The random orientation of this compound ligands in catena-dichloro(this compound)copper(II) results in three possible strengths for the nearest-neighbor magnetic interactions (JNN) within the chains: 53, 36, and 16 cm-1. [] Interestingly, the next-nearest neighbor interactions (JNNN) remain unaffected by this disorder and are consistently around -9 cm-1. [] This complex interplay of structural disorder and competing magnetic interactions makes catena-dichloro(this compound)copper(II) a compelling system for studying the effects of randomness on low-dimensional magnetism. Researchers have employed theoretical calculations, including density functional theory (DFT), to understand the magnetic behavior of this compound. [, ] They found that the calculated magnetic susceptibility curves, incorporating the statistical distribution of JNN values, accurately reproduce the experimental data, highlighting the importance of considering structural disorder in theoretical models. []

Q6: Beyond catena-dichloro(this compound)copper(II), are there other copper complexes with this compound that exhibit interesting magnetic properties?

A6: Researchers have synthesized and investigated a range of copper(II) complexes incorporating this compound or its derivatives. [] These complexes, with varying halide ligands (X = Cl, Br), adopt low-dimensional structures and display a rich variety of magnetic behaviors, influenced by the interplay of structural parameters and intermolecular interactions. [] Theoretical analyses, employing DFT calculations, have been instrumental in elucidating the magnetic properties of these complexes, underscoring the role of theoretical chemistry in understanding magneto-structural correlations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.